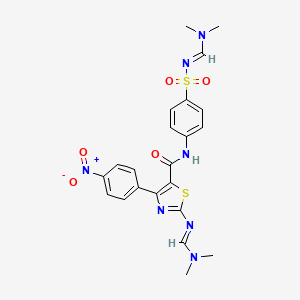
2-((E)-((dimethylamino)methylene)amino)-N-(4-((E)-N-((dimethylamino)methylene)sulfamoyl)phenyl)-4-(4-nitrophenyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((E)-((dimethylamino)methylene)amino)-N-(4-((E)-N-((dimethylamino)methylene)sulfamoyl)phenyl)-4-(4-nitrophenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N7O5S2 and its molecular weight is 529.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((E)-((dimethylamino)methylene)amino)-N-(4-((E)-N-((dimethylamino)methylene)sulfamoyl)phenyl)-4-(4-nitrophenyl)thiazole-5-carboxamide , often referred to as compound 1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by a thiazole ring, which is known for its diverse biological activities. The presence of dimethylamino and sulfamoyl groups enhances its pharmacological profile. Below is a summary of its chemical structure:
| Property | Description |
|---|---|
| Chemical Formula | C19H22N6O4S |
| Molecular Weight | 414.48 g/mol |
| Structural Features | Thiazole ring, Dimethylamino group |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compound 1. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
-
In vitro Studies :
- Compound 1 exhibited significant antiproliferative effects with IC50 values ranging from 5 to 10 µM across different cancer cell lines, indicating its potential as a chemotherapeutic agent .
- The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and caspase-8 proteins in treated cells .
- Case Study :
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity:
- In vitro Testing : Against common pathogens such as Escherichia coli and Staphylococcus aureus, compound 1 demonstrated minimum inhibitory concentrations (MIC) in the range of 15 to 30 µg/mL , indicating moderate antibacterial activity .
The biological activity of compound 1 can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as EGFR and CDK9, which are critical targets in cancer therapy .
- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest that compound 1 possesses favorable absorption and distribution characteristics. In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicate good oral bioavailability and low toxicity profiles, making it a suitable candidate for further development in drug formulation .
Summary of Findings
| Biological Activity | IC50/Effect | Notes |
|---|---|---|
| Anticancer (A549) | 5 µM | Induces apoptosis |
| Anticancer (MCF-7) | 10 µM | Significant reduction in viability |
| Antimicrobial | MIC: 15-30 µg/mL | Moderate activity against bacteria |
| Enzyme Inhibition | EGFR/CDK9 | Key targets for cancer treatment |
Properties
IUPAC Name |
2-[(E)-dimethylaminomethylideneamino]-N-[4-[(E)-dimethylaminomethylideneamino]sulfonylphenyl]-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O5S2/c1-27(2)13-23-22-26-19(15-5-9-17(10-6-15)29(31)32)20(35-22)21(30)25-16-7-11-18(12-8-16)36(33,34)24-14-28(3)4/h5-14H,1-4H3,(H,25,30)/b23-13+,24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMJGJVBWXYJPJ-RNIAWFEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=CN(C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)/N=C/N(C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














